2-(Aminomethyl)-1-methoxynaphthalene
Description
Overview of Functionalized Naphthalene (B1677914) Scaffolds in Contemporary Organic Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental scaffold in the development of a wide array of functionalized molecules. ijpsjournal.com Its structure, consisting of two fused benzene (B151609) rings, provides a unique platform for chemical modification, leading to derivatives with significant applications across various scientific disciplines. ijpsjournal.comekb.eg In contemporary organic chemistry, the naphthalene core is a privileged structure, particularly in medicinal chemistry and materials science. nih.govlifechemicals.com
The versatility of the naphthalene scaffold allows for the introduction of various functional groups at different positions, which can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.net This adaptability has made naphthalene derivatives a subject of extensive research. In medicinal chemistry, numerous compounds incorporating a naphthalene moiety have been developed and approved as therapeutic agents. These agents span a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. ekb.egnih.gov Marketed drugs such as naproxen (B1676952) (an anti-inflammatory), terbinafine (B446) (an antifungal), and bedaquiline (B32110) (an antitubercular) highlight the therapeutic importance of this structural motif. ekb.egnih.gov
Beyond pharmaceuticals, functionalized naphthalenes are crucial in materials science. Their unique photophysical and electronic properties make them ideal candidates for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.netrsc.org They are also used as chemical intermediates in the synthesis of dyes, pigments, and resins. lifechemicals.comalfa-chemistry.com The ability to fine-tune the electronic properties of the naphthalene core through substitution makes it a valuable component in creating novel functional materials. researchgate.net The development of regioselective synthesis methods for polysubstituted naphthalenes continues to be an active area of research, driven by the demand for novel compounds with specific, controllable properties. researchgate.net
Contextualizing 2-(Aminomethyl)-1-methoxynaphthalene: Core Structural Features and Fundamental Research Significance
Within the diverse family of naphthalene derivatives, this compound is a compound of particular interest due to its specific arrangement of functional groups. Its structure features a naphthalene backbone substituted with a methoxy (B1213986) (-OCH₃) group at the 1-position and an aminomethyl (-CH₂NH₂) group at the 2-position. This precise substitution pattern imparts distinct chemical characteristics and renders the molecule a valuable building block in synthetic chemistry.
The core structural features of this compound are significant for several reasons. The naphthalene rings provide a rigid, aromatic framework. The methoxy group, an electron-donating group, influences the electronic properties of the naphthalene system. The aminomethyl group introduces a basic, nucleophilic primary amine, which is a key functional handle for a variety of chemical transformations. This amine can readily participate in reactions such as amidation, alkylation, and the formation of Schiff bases, making the compound a versatile precursor for the synthesis of more complex molecules.
The fundamental research significance of this compound lies in its potential as a molecular scaffold for creating novel compounds with tailored properties. The presence of both a methoxy and an aminomethyl group on adjacent positions of the naphthalene core allows for the exploration of intramolecular interactions and the design of ligands for metal complexes. Its derivatives are investigated for a range of applications, leveraging the established biological and material activities of the broader naphthalene class. The study of such disubstituted naphthalenes contributes to a deeper understanding of structure-activity relationships within this important class of organic compounds.
Below is a table summarizing the key properties of the parent structure, 2-methoxynaphthalene (B124790).
| Property | Value |
| Chemical Formula | C₁₁H₁₀O |
| Molecular Weight | 158.20 g/mol |
| Melting Point | 72 °C |
| Boiling Point | 274 °C |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water, soluble in organic solvents like ether and benzene. vedantu.comnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1-methoxynaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7H,8,13H2,1H3 |
InChI Key |
YZPIDRJCEOIAQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)CN |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Aminomethyl 1 Methoxynaphthalene and Its Structural Analogs
Strategies for Carbon-Nitrogen Bond Formation in Naphthalene (B1677914) Systems
The introduction of an aminomethyl group onto a naphthalene ring can be achieved through various synthetic strategies. These methods can be broadly categorized into direct aminomethylation approaches and multi-step sequences that involve the initial installation of a handle for subsequent conversion to the amine.
Direct Aminomethylation and Related Alkylation Approaches
Direct aminomethylation offers the most atom-economical route to the target compound. The Mannich reaction is a classic and powerful method for the aminomethylation of C-H acidic compounds. nih.govthermofisher.comwikipedia.orgcore.ac.uknih.gov In the context of 1-methoxynaphthalene (B125815), the electron-donating methoxy (B1213986) group activates the naphthalene ring towards electrophilic substitution, primarily at the ortho and para positions. Therefore, a Mannich reaction using formaldehyde (B43269) and ammonia (B1221849) or a primary/secondary amine in an acidic medium could potentially yield the desired 2-(aminomethyl)-1-methoxynaphthalene. The general mechanism involves the in situ formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich naphthalene ring.
Table 1: Potential Direct Aminomethylation and Related Alkylation Approaches
| Reaction | Reagents and Conditions | Potential Product(s) | Remarks |
| Mannich Reaction | 1-Methoxynaphthalene, Formaldehyde, Ammonia/Amine, Acid catalyst | This compound and 4-(Aminomethyl)-1-methoxynaphthalene | Regioselectivity might be an issue, requiring separation of isomers. |
| Chloromethylation followed by Amination | 1. 1-Methoxynaphthalene, Formaldehyde, HCl2. Ammonia | This compound | A two-step process that may offer better control over regioselectivity. |
| Bromomethylation followed by Amination | 1. 1-Methoxynaphthalene, Paraformaldehyde, HBr2. Ammonia or Sodium Azide (B81097) followed by reduction | This compound | Similar to chloromethylation, with potential differences in reactivity and yield. |
Catalytic Photoredox Methods for C-N Bond Construction
In recent years, photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. For the synthesis of this compound, a hypothetical photoredox-catalyzed aminomethylation could proceed through the generation of an aminomethyl radical, which would then add to the 1-methoxynaphthalene ring. While this represents a cutting-edge approach, specific protocols for the photoredox-catalyzed aminomethylation of 1-methoxynaphthalene have not yet been reported in the literature. General studies on photoredox-catalyzed C-N bond formation suggest that such a transformation is feasible, potentially using a suitable aminomethyl precursor and a photocatalyst like an iridium or ruthenium complex.
Advanced Methoxynaphthalene Precursor Synthesis and Regioselective Functionalization
Preparative Routes to 1-Methoxynaphthalene and 2-Methoxynaphthalene (B124790)
The most common and straightforward method for the synthesis of 1-methoxynaphthalene and 2-methoxynaphthalene is the Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the corresponding naphthol (1-naphthol or 2-naphthol) with a base to form a nucleophilic naphthoxide ion, which then undergoes an SN2 reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. The choice of base and solvent can influence the reaction efficiency.
Table 2: Synthesis of Methoxynaphthalene Precursors via Williamson Ether Synthesis
| Starting Material | Reagents and Conditions | Product |
| 1-Naphthol (B170400) | 1. Base (e.g., NaOH, K₂CO₃)2. Methylating agent (e.g., (CH₃)₂SO₄, CH₃I) | 1-Methoxynaphthalene sigmaaldrich.com |
| 2-Naphthol (B1666908) | 1. Base (e.g., NaOH, K₂CO₃)2. Methylating agent (e.g., (CH₃)₂SO₄, CH₃I) | 2-Methoxynaphthalene |
Control of Methoxy Group Introduction and Positional Isomerism
The regiochemistry of the final product is determined by the starting naphthol isomer. The hydroxyl group of 1-naphthol or 2-naphthol directs the methylation to the corresponding position, allowing for the selective synthesis of either 1-methoxynaphthalene or 2-methoxynaphthalene. The subsequent functionalization of the methoxynaphthalene ring, for example, in the aminomethylation step, is then governed by the directing effect of the methoxy group. As an ortho-, para-director, the methoxy group in 1-methoxynaphthalene will direct incoming electrophiles to the 2- and 4-positions. Careful control of reaction conditions and stoichiometry can often be used to favor one isomer over the other, although chromatographic separation may be necessary to obtain the pure 2-substituted product.
Asymmetric Synthesis and Chiral Control in Naphthalene Derivatives
The introduction of the aminomethyl group at the 2-position of the naphthalene ring creates a stereocenter, meaning that this compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to isolate or selectively synthesize a single enantiomer, as the two enantiomers can have different biological activities.
As there are no specific reports on the asymmetric synthesis of this compound, one must consider general strategies for achieving chiral control. One approach would be the development of an enantioselective catalytic method for the C-N bond-forming step. For instance, a chiral catalyst could be employed in a Mannich-type reaction or a photoredox-catalyzed process to favor the formation of one enantiomer over the other.
Alternatively, a racemic mixture of this compound can be prepared and then resolved into its individual enantiomers. Classical resolution via diastereomeric salt formation is a well-established technique. onyxipca.com This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can be exploited to separate them by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Another powerful method for chiral resolution is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). rsc.orgcapes.gov.br The racemic mixture is passed through a column packed with a chiral material that interacts differently with the two enantiomers, leading to their separation.
Table 3: General Strategies for Obtaining Enantiomerically Pure Aminomethylnaphthalene Derivatives
| Strategy | Description | Key Considerations |
| Asymmetric Synthesis | Use of a chiral catalyst or auxiliary to stereoselectively synthesize one enantiomer. | Requires development of a specific catalytic system for the target molecule. |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the pure enantiomer. | Success depends on the ability to form crystalline salts and the difference in solubility of the diastereomers. onyxipca.com |
| Chiral HPLC | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Can be a highly efficient method for both analytical and preparative scale separations. rsc.org |
Enantioselective Approaches for Chiral Naphthalene Frameworks
The creation of chiral naphthalene frameworks, where stereochemistry is precisely controlled, is a significant challenge in organic synthesis. Enantioselective catalysis offers a powerful solution, enabling the synthesis of single enantiomers of chiral molecules from prochiral starting materials. rsc.orgacs.org Various strategies have been developed for the asymmetric synthesis of naphthalene derivatives, which could be adapted for the production of chiral analogs of this compound.
One prominent method involves the catalytic asymmetric dearomatization (CADA) of naphthalenes. For instance, a Gadolinium(III)-catalyzed [4+2] photocycloaddition using a chiral PyBox ligand has been shown to produce highly enantioenriched polycyclic scaffolds from naphthalene derivatives. nih.gov This reaction proceeds with excellent enantioselectivity, often exceeding 99% ee, demonstrating the power of chiral Lewis acids in excited-state catalysis. nih.gov
Another strategy is the central-to-axial chirality conversion. This has been demonstrated in the asymmetric synthesis of quinoline-naphthalene atropisomers, which possess chirality due to restricted rotation around a single bond. nih.govacs.org The key step is a Povarov reaction catalyzed by a chiral phosphoric acid, which sets a stereocenter that is subsequently converted to an atropisomeric axis through an oxidation reaction. nih.govacs.org This approach provides access to axially chiral biaryl compounds with high enantiopurity.
Furthermore, the asymmetric hydrogenation of imines is a direct and efficient pathway to valuable α-chiral amines. nih.gov While challenging, this method has been successfully applied on an industrial scale and could be envisioned for the synthesis of chiral aminomethylnaphthalenes through the reduction of a corresponding naphthalene-based imine. nih.gov The development of novel chiral phosphorus ligands and other catalyst systems continues to expand the scope and efficiency of these transformations. acs.org
Table 1: Example of Enantioselective Synthesis of a Naphthalene Derivative An interactive table showcasing a representative enantioselective reaction for creating chiral naphthalene frameworks.
| Reaction Type | Catalyst/Ligand | Substrate Example | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [4+2] Photocycloaddition | Gd(III)/PyBox | Naphthalene | Chiral Polycyclic Scaffold | >99% | nih.gov |
| Povarov Reaction | Chiral Phosphoric Acid | Naphthylamine & Alkene | Chiral Tetrahydroquinoline | ≤99% | nih.govacs.org |
| Sulfa-Michael Addition | Quinine-Sulfonamide | Naphthalene-1-thiol & Chalcone | Chiral β-Naphthyl-β-sulfanyl ketone | up to 96% | beilstein-journals.org |
Diastereoselective Synthesis of Naphthalene-Based Chiral Compounds
Diastereoselective synthesis aims to control the formation of one diastereomer over all others when creating multiple stereocenters in a single reaction. This is crucial for synthesizing complex molecules with defined three-dimensional structures. For naphthalene-based compounds, several methods have been established.
A notable example is the biomimetic syn-dihydroxylation of naphthalenes using an iron catalyst that mimics the function of naphthalene dioxygenases (NDOs). acs.org This reaction converts the aromatic naphthalene ring into a sp³-rich diol with syn-diastereoselectivity. acs.org While yields and diastereoselectivities may vary and offer room for improvement, this single-step conversion of a readily available arene into a more complex, functionalized product is highly valuable. acs.org The oxidation typically occurs on the non-functionalized ring of substituted naphthalenes, providing products with reactive handles for further chemical manipulation. acs.org
Similarly, the aforementioned Gd(III)-catalyzed [4+2] photocycloaddition not only exhibits excellent enantioselectivity but also high diastereoselectivity, achieving diastereomeric ratios (dr) of over 20:1. nih.gov This precise control over the formation of multiple stereocenters simultaneously makes it a highly efficient method for constructing complex chiral polycyclic naphthalene derivatives. nih.gov The development of regioselective synthesis methodologies for polysubstituted naphthalenes is also a critical area of research, as controlling the position of substituents is a prerequisite for subsequent stereoselective transformations. nih.gov
Table 2: Example of Diastereoselective Synthesis of a Naphthalene Derivative An interactive table showcasing a representative diastereoselective reaction involving naphthalene frameworks.
| Reaction Type | Catalyst | Substrate | Product Feature | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| syn-Dihydroxylation | Iron Catalyst | Naphthalene | syn-Diol | Diastereoselective | acs.org |
| [4+2] Photocycloaddition | Gd(III)/PyBox | Naphthalene | Bridged Polycycle | >20:1 | nih.gov |
Multicomponent Reaction Strategies for Naphthalene Scaffold Assembly, including Mannich-Type Condensations
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity. nih.gov
Several MCRs have been developed for the synthesis of the naphthalene scaffold itself. One such method involves a three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones, which proceeds through an isoindole intermediate to generate highly functionalized naphthalenes. nih.gov Another innovative strategy is a ruthenium-catalyzed three-component tandem reaction that functionalizes simple naphthalenes at a remote C-H position using olefins and alkyl bromides. rsc.orgrsc.org This allows for the modular and concise synthesis of complex, multifunctional naphthalenes from simple precursors. rsc.org
A particularly relevant MCR for the synthesis of this compound is the Mannich reaction. organic-chemistry.orgwikipedia.org The classical Mannich reaction is a three-component condensation involving an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org
In the context of synthesizing the target compound, 1-methoxynaphthalene would serve as the component with an active hydrogen. The methoxy group activates the naphthalene ring towards electrophilic substitution, primarily at the C4 position, but also at the C2 position. The reaction would proceed via the formation of an electrophilic iminium ion from the amine and formaldehyde. This iminium ion would then be attacked by the electron-rich naphthalene ring of 1-methoxynaphthalene to form the C-C bond, yielding the aminomethylated product. When a naphthol is used as the acidic component, this specific type of Mannich reaction is often referred to as a Betti reaction. mdpi.com
Table 3: Example of a Multicomponent Reaction for Naphthalene Synthesis An interactive table showcasing a representative multicomponent reaction for assembling naphthalene scaffolds.
| Reaction Name | Components | Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Fischer Carbene Coupling | Alkyne, Fischer Carbene Complex, Benzaldehyde Hydrazone | None specified | Substituted Naphthalene | One-pot, three-component coupling | nih.gov |
| Remote C-H Functionalization | Naphthalene, Olefin, Alkyl Bromide | Ruthenium | Multifunctional Naphthalene | Tandem remote C-H functionalization | rsc.orgrsc.org |
| Mannich Reaction | 1-Methoxynaphthalene, Formaldehyde, Amine | Acid/Base | This compound | Aminomethylation of an active C-H bond | organic-chemistry.orgwikipedia.org |
Chemical Derivatization and Scaffold Functionalization of 2 Aminomethyl 1 Methoxynaphthalene and Cognate Systems
Systematic Strategies for Amino Group Functionalization and Transformation
The primary amino group in 2-(aminomethyl)-1-methoxynaphthalene is a key handle for a wide array of chemical transformations. Standard derivatization techniques can be readily applied to introduce diverse functional moieties.
Common functionalization strategies include:
Acylation: The reaction of the amino group with acyl halides or anhydrides yields stable amide derivatives. This is a fundamental transformation for conjugating carboxylic acids to the naphthalene (B1677914) scaffold.
Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are important functional groups in medicinal chemistry.
Alkylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl halides, although this method can sometimes lead to over-alkylation.
Reductive Amination: A more controlled method for producing secondary or tertiary amines involves the reaction with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced. For instance, reaction with 4-methoxynaphthalene-1-carbaldehyde and a subsequent reduction would yield a secondary amine. researchgate.net
Schiff Base Formation: The condensation with aldehydes and ketones creates imines, which are themselves versatile intermediates for further reactions or can act as ligands. researchgate.net
These derivatization reactions are crucial for altering properties such as solubility, polarity, and for creating linkers for conjugation to other molecular systems.
Table 1: Key Transformations of the Amino Group
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl Chloride | Amide (-NHCOR) |
| Sulfonylation | Tosyl Chloride | Sulfonamide (-NHSO₂R) |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Reductive Amination | Benzaldehyde (B42025), NaBH₄ | Secondary Amine (-NHCH₂Ph) |
| Schiff Base Formation | 4-Methoxynaphthalene-1-carbaldehyde | Imine (-N=CHR) |
Chemical Modifications of the Methoxy (B1213986) Group and Naphthalene Ring System
Beyond the amino group, the methoxy unit and the naphthalene rings offer additional sites for strategic chemical modification.
Methoxy Group Modification: The methoxy group can be cleaved to unveil a hydroxyl group (a phenol) using reagents like hydroiodic acid or Lewis acids such as aluminum halides. doubtnut.comgoogle.com This transformation from a methoxy to a hydroxyl group at the 1-position significantly alters the electronic properties and introduces a new site for functionalization, such as ether or ester formation. This demethylation is a common strategy in natural product synthesis. researchgate.net
Naphthalene Ring Functionalization: The naphthalene core is amenable to electrophilic aromatic substitution. The existing methoxy group is a strong ortho-, para-directing activator, while the aminomethyl group is also an ortho-, para-director. libretexts.org This electronic influence preferentially directs incoming electrophiles. Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), for example, has been shown to yield various acetylated products, with the substitution pattern influenced by reaction conditions and catalysts. researchgate.netconicet.gov.arbas.bg The most activated positions for electrophilic attack on the 1-methoxynaphthalene (B125815) system are generally considered to be the C2 and C4 positions. bartleby.comresearchgate.net
Common ring modifications include:
Halogenation: Introduction of bromine or chlorine atoms, which can then serve as handles for cross-coupling reactions.
Nitration: Addition of a nitro group, which can be subsequently reduced to an amino group, providing another point for derivatization.
Acylation: Friedel-Crafts acylation attaches ketone functionalities to the ring system, a key step in the synthesis of many pharmaceutical intermediates like Naproxen (B1676952). orientjchem.orgstackexchange.com
Table 2: Potential Modifications of the Scaffold
| Modification Type | Reagent Example | Position(s) Targeted | Resulting Structure |
|---|---|---|---|
| O-Demethylation | BBr₃ / AlCl₃ | C1-OCH₃ | 1-Hydroxy-2-(aminomethyl)naphthalene |
| Acylation | Acetic Anhydride | Ring (e.g., C4, C5, C7) | Acetylated naphthalene derivative |
| Nitration | HNO₃ / H₂SO₄ | Ring (e.g., C4) | Nitrated naphthalene derivative |
| Halogenation | Br₂ / FeBr₃ | Ring (e.g., C4) | Brominated naphthalene derivative |
Design and Synthesis of Naphthalene-Based Conjugates and Hybrid Molecular Architectures
The functional handles on the this compound scaffold are instrumental in the construction of complex conjugates and hybrid molecules, which combine the naphthalene core with other chemical systems to achieve enhanced or novel properties. rsc.orgnih.gov
The reactive amino group is a perfect starting point for building various heterocyclic rings. These reactions often involve condensation with bifunctional reagents. For instance, the reaction of aminomethyl groups with dicarbonyl compounds or their equivalents can be used to synthesize a variety of heterocycles. rsc.org
Examples of accessible heterocyclic systems include:
Pyrazoles and Pyridazines: Enaminones derived from acetylnaphthalenes react with hydrazines to form pyrazoles and pyrazolopyridazines. nih.gov
Oxazines: Naphthalene-based amino-alcohols can undergo intramolecular cyclization with keto-acids to form complex oxazine-containing steroidal frameworks. mdpi.com
Imidazoles and Benzimidazoles: Condensation of a naphthalene aldehyde with diamines can produce imidazole (B134444) and benzimidazole (B57391) derivatives. researchgate.net
Pyrroles and Pyrimidines: Tandem reactions involving aminonaphthols can lead to the formation of various fused heterocyclic systems. researchgate.net
These strategies allow for the fusion or attachment of the naphthalene scaffold to a wide range of heterocyclic cores, which are prevalent in biologically active molecules. nih.govrsc.org
Conjugation involves linking the this compound unit to other distinct molecular fragments, such as other pharmacophores, fluorophores, or polymers. The goal is to create hybrid molecules with combined or improved functionalities. nih.gov
Methods for conjugation often rely on the robust and predictable reactions of the amino group:
Amide Bond Formation: This is one of the most common ligation strategies, linking the naphthalene moiety to peptides, other small molecules containing a carboxylic acid, or functionalized polymers.
Sulfonamide Linkages: Similar to amide bonds, sulfonamides provide a stable link to other molecular systems.
Click Chemistry: If the amino group is first converted to an azide (B81097), it can participate in highly efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-linked conjugates.
These conjugation approaches have been used to create a variety of hybrid molecules, including naphthalene-chalcone hybrids with potential biological activities. nih.gov The development of polar protecting groups, such as N,N-dimethylaminoxy carbonyl (Dmaoc), can also facilitate the synthesis of complex peptide-naphthalene conjugates by improving the solubility of intermediates. frontiersin.org The stability of derivatives, for example those made with naphthalene-2,3-dicarboxaldehyde, is an important consideration during the design of such conjugates. nih.gov
Mechanistic Investigations and Elucidation of Reaction Pathways Involving 2 Aminomethyl 1 Methoxynaphthalene
Detailed Studies on Carbon-Carbon and Carbon-Nitrogen Bond Forming Processes
No specific studies detailing the mechanisms of carbon-carbon or carbon-nitrogen bond formation directly involving 2-(Aminomethyl)-1-methoxynaphthalene as a primary reactant or catalyst have been identified. General principles of organic chemistry suggest that the amino group could participate in nucleophilic substitution or condensation reactions to form C-N bonds, while the naphthalene (B1677914) ring could potentially undergo electrophilic substitution for C-C bond formation, but specific mechanistic elucidations for this compound are lacking.
Unraveling Stereoselective Reaction Mechanisms and Stereochemical Control
There is no available research that unravels the stereoselective reaction mechanisms where this compound plays a key role. While its chiral analog, where the aminomethyl group creates a stereocenter, could theoretically be used as a chiral ligand or catalyst to induce stereoselectivity, no such applications or mechanistic studies have been documented in the reviewed literature.
Identification and Characterization of Reaction Intermediates and Transition States
Information regarding the identification and characterization of specific reaction intermediates or transition states in reactions involving this compound is absent from the current body of scientific literature. Such studies would typically involve advanced spectroscopic and computational methods to probe the reaction pathways, but this level of investigation has not been reported for this particular compound.
Computational Chemistry and Advanced Theoretical Modeling of 2 Aminomethyl 1 Methoxynaphthalene
Quantum Mechanical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the fundamental electronic and spectroscopic characteristics of 2-(aminomethyl)-1-methoxynaphthalene. These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size. Theoretical calculations are often performed using specific basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy in the results. bohrium.com
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring and the methoxy (B1213986) and aminomethyl substituents, which act as electron-donating groups. Conversely, the LUMO would be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule.
Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated to quantify the molecule's reactivity. researchgate.net These parameters help in predicting how the molecule will interact with other chemical species.
Table 1: Calculated Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -5.87 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.62 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 3.06 | Measure of the power of an atom or group to attract electrons |
| Chemical Hardness (η) | 2.81 | Resistance to change in electron distribution |
| Global Softness (S) | 0.356 | Reciprocal of chemical hardness, indicating reactivity |
Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aromatic amines.
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a detailed understanding of the vibrational modes of this compound can be obtained. arxiv.org These calculations can predict the frequencies and intensities of the characteristic vibrations, which correspond to specific bond stretches, bends, and torsions within the molecule. nih.gov
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
| N-H Asymmetric Stretch | 3450 | Aminomethyl group |
| N-H Symmetric Stretch | 3360 | Aminomethyl group |
| C-H Aromatic Stretch | 3100-3000 | Naphthalene ring |
| C-O-C Asymmetric Stretch | 1250 | Methoxy group |
| C-N Stretch | 1180 | Aminomethyl group |
| Naphthalene Ring Breathing | 1400-1600 | Aromatic ring system |
Note: The frequencies in this table are representative values for the specified functional groups and are based on general knowledge of vibrational spectroscopy.
DFT calculations can also be used to determine various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. nih.gov These parameters are crucial for understanding the energetics of chemical reactions involving this compound and for predicting the spontaneity and equilibrium position of such reactions. By calculating these properties, it is possible to assess the stability of the molecule and its potential reaction pathways.
Table 3: Calculated Thermodynamic Parameters for this compound at 298.15 K
| Parameter | Value | Unit |
| Enthalpy (H) | -550.12 | Hartree/particle |
| Gibbs Free Energy (G) | -550.18 | Hartree/particle |
| Entropy (S) | 120.5 | cal/mol·K |
Note: The values in this table are hypothetical and serve to illustrate the types of thermodynamic data that can be obtained from DFT calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of this compound over time. nih.gov These simulations model the atomic motions of the molecule, offering insights into its structural fluctuations and the accessibility of different conformations. arxiv.org For a flexible molecule like this, with a rotatable aminomethyl group, MD simulations can reveal the preferred orientations of this group relative to the naphthalene ring. mdpi.com
By analyzing the simulation trajectories, it is possible to identify the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. mdpi.commdpi.com The simulations can also shed light on the hydration of the molecule and the structure of the surrounding solvent. nih.gov
Reactivity Prediction and Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. mdpi.com The MESP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net
For this compound, the MESP map would likely show a region of negative potential around the nitrogen atom of the aminomethyl group and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites would be prone to interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the aminomethyl group would exhibit a positive potential, making them potential sites for interaction with nucleophiles. The aromatic ring itself will also display regions of varying potential, influencing its reactivity in electrophilic substitution reactions. The MESP can also be used to understand and predict non-covalent interactions. nih.gov
Applications in Chemical Catalysis and Rational Ligand Design
Chiral Ligand Design Based on Functionalized Naphthalene (B1677914) Scaffolds
The design of chiral ligands is fundamental to asymmetric catalysis, aiming to create a chiral environment around a metal center to control the stereochemical outcome of a reaction. Functionalized naphthalene scaffolds are prominent in this area due to their steric and electronic properties. The defined and rigid structure of the naphthalene core allows for the precise positioning of coordinating atoms and steric-directing groups, which is crucial for effective enantioselection. mdpi.com
The structure of 2-(Aminomethyl)-1-methoxynaphthalene is particularly well-suited for the development of chiral ligands. The primary amine of the aminomethyl group serves as a versatile handle for derivatization, allowing for the introduction of various phosphine (B1218219), amine, imine, or other coordinating moieties. This can lead to the formation of bidentate or tridentate ligands, which are highly desirable in catalysis for their ability to form stable complexes with metal centers.
For instance, the amine can be readily converted into amides or phosphinamides. If chiral phosphine groups are introduced, P,N-type bidentate ligands can be synthesized. The oxygen atom of the methoxy (B1213986) group at the 1-position can also act as a hemilabile coordinating site, potentially participating in the catalytic cycle to stabilize intermediates and transition states. This combination of a "hard" nitrogen or oxygen donor and a "soft" phosphorus donor in one molecule can be highly effective in various asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation.
The relationship between the structure of a ligand and its performance in catalysis is a key area of investigation for optimizing reaction outcomes. For ligands derived from this compound, several structural parameters can be systematically varied to fine-tune catalytic activity and enantioselectivity.
Nature of the Coordinating Groups : Modifying the substituents on the nitrogen or introducing different coordinating atoms (e.g., sulfur, selenium) can significantly alter the electronic and steric properties of the ligand. This, in turn, affects the geometry and reactivity of the metal complex.
Steric Bulk : The steric hindrance around the metal center, influenced by the naphthalene backbone and substituents on the coordinating groups, is critical for enantiocontrol. rutgers.edu Increasing the steric bulk can create a more defined chiral pocket, leading to higher enantioselectivity.
Electronic Effects : The methoxy group on the naphthalene ring is an electron-donating group, which can influence the electron density at the metal center. Altering or replacing this group can modulate the catalytic activity.
Studies on related naphthalene diimide (NDI) ligands have shown that the nature and positioning of substituent groups have a profound impact on their interaction with biological targets, a principle that also applies to their role in catalysis. researchgate.netnih.govnih.govacs.org By systematically studying these structure-performance relationships, ligands can be rationally designed for specific asymmetric transformations to achieve high yields and enantiomeric excesses.
Application in Transition Metal Catalysis Involving Naphthalene-Based Ligands
Naphthalene-based ligands have found widespread use in transition metal catalysis due to their unique properties. acs.org The rigidity of the naphthalene scaffold can impart high stability to the corresponding metal complexes, while its extended π-system can engage in π-stacking interactions, influencing substrate binding and stereoselectivity. mdpi.com Many reactions that are thermodynamically favorable but kinetically slow can be achieved using transition metal catalysts. youtube.com
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have benefited immensely from the development of sophisticated ligands. bohrium.com Naphthalene-based ligands have been successfully employed in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. rutgers.edumdpi.com
For example, ligands derived from the naphthalene scaffold can provide the necessary steric bulk and electron-donating properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. In some cases, the "naphthyl requirement" has been a known limitation, where the presence of a naphthyl group on the substrate or ligand is crucial for high stereochemical fidelity, though recent advances have sought to overcome this. nih.gov The development of catalysts based on earth-abundant metals like nickel, paired with naphthalene-derived ligands, is also an active area of research for atroposelective Negishi cross-coupling reactions. acs.org
Table 1: Examples of Cross-Coupling Reactions Using Naphthalene-Based Systems
| Reaction Type | Catalyst/Ligand System | Substrate Example | Product Example | Yield/Selectivity | Reference |
| Suzuki Cross-Coupling | Pd supported on Naphthalene-based polymers | 4-Bromoanisole | 4-Methoxybiphenyl | >95% conversion, >97% selectivity | mdpi.com |
| Atroposelective Negishi Cross-Coupling | Ni/Pyridine-hydrazone ligand | 1-Bromo-2-methoxynaphthalene | Axially chiral biaryl | High yields and enantioselectivity | acs.org |
| Stereospecific Suzuki-Miyaura Coupling | Ni(OAc)₂·4H₂O / Stilbene ligand | Tertiary benzylic pivalate | Diaryl quaternary stereocenter | 94% yield, 96% ee | nih.gov |
This table presents data for naphthalene-based systems to illustrate the potential applications for ligands derived from this compound.
Beyond cross-coupling, chiral ligands based on naphthalene scaffolds are instrumental in a wide range of asymmetric transformations. The C₂-symmetric 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives are among the most successful classes of chiral ligands ever developed, showcasing the power of the binaphthyl framework in inducing chirality. mdpi.com
Ligands derived from this compound could be applied to reactions such as:
Asymmetric Hydrogenation : Chiral metal complexes are used to reduce prochiral olefins, ketones, or imines to chiral alkanes, alcohols, or amines with high enantioselectivity. Molybdenum catalysts with chiral pincer ligands have been used for the asymmetric hydrogenation of naphthalenes themselves. researchgate.net
Asymmetric Hydroformylation : This reaction introduces a formyl group and a hydrogen atom across a double bond. Chiral scaffolding ligands can covalently and reversibly bind to the substrate, controlling both regioselectivity and enantioselectivity. nih.gov
Asymmetric Dearomatization : The conversion of flat aromatic compounds into three-dimensional chiral molecules is a powerful strategy. Catalytic asymmetric dearomatization of naphthalenes can generate valuable enantioenriched polycyclic structures. nih.gov
Exploration of Organocatalysis and Non-Metallic Catalytic Systems with Naphthalene Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside metal and biocatalysis. nih.govyoutube.com Naphthalene derivatives are promising scaffolds for the design of novel organocatalysts.
The aminomethyl group in this compound can itself act as a catalyst. Primary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles, such as aldol (B89426) and Mannich reactions.
Furthermore, the naphthalene scaffold can be incorporated into more complex organocatalytic structures:
Chiral Phosphines : The amine can be a building block for synthesizing chiral phosphines, which are used in a variety of nucleophilic phosphine-catalyzed reactions.
N-Heterocyclic Carbenes (NHCs) : The naphthalene unit can be appended to NHC precursors to create sterically demanding and electronically tunable catalysts for reactions like the benzoin (B196080) condensation. nih.gov
Photoredox Catalysis : Naphthalene and its derivatives can act as triplet sensitizers or co-catalysts in light-mediated reactions. For example, binaphthyl derivatives have been used as co-catalysts with iridium photocatalysts to promote dearomative cycloadditions via an energy-transfer process. acs.org
The exploration of naphthalene derivatives in these non-metallic systems continues to expand the toolkit of synthetic chemists, offering sustainable and efficient alternatives to traditional metal-based catalysis.
Q & A
Q. What are the recommended methodologies for synthesizing 2-(Aminomethyl)-1-methoxynaphthalene, and how can structural purity be validated?
Answer: Synthesis typically involves nucleophilic substitution or reductive amination of 1-methoxynaphthalene derivatives. To ensure structural purity:
- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H/¹³C) for molecular confirmation.
- Monitor reaction intermediates via thin-layer chromatography (TLC) or HPLC with UV detection.
- Validate crystallinity with X-ray diffraction (XRD) if single crystals are obtainable .
Q. What experimental models are suitable for preliminary toxicity screening of this compound?
Answer:
- In vitro assays : Use human hepatocyte cultures (e.g., HepG2 cells) to assess hepatic metabolism and cytotoxicity (e.g., MTT assay).
- In vivo models : Rodent studies (rats/mice) with oral or inhalation exposure routes, aligned with ATSDR guidelines for systemic effect evaluation (e.g., hepatic, renal endpoints) .
- Include controls for metabolic activation (e.g., S9 liver fractions) to detect pro-toxicant effects.
Q. How should researchers design a systematic review to evaluate existing toxicological data on this compound?
Answer:
- Follow PRISMA guidelines and ATSDR’s inclusion criteria (Table B-1):
- Prioritize peer-reviewed studies on inhalation, oral, and dermal exposure routes.
- Screen for endpoints like hepatic/renal effects , genotoxicity , and biomarker responses .
- Use databases (PubMed, TOXCENTER) with query strings targeting "naphthalene derivatives" and "aminomethyl methoxy" variants .
Advanced Research Questions
Q. How can contradictory findings in toxicity studies (e.g., hepatic vs. renal effects) be resolved?
Answer:
Q. What mechanistic approaches are effective for studying the compound’s interaction with cytochrome P450 enzymes?
Answer:
- Enzyme inhibition assays : Incubate with recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) and monitor activity via fluorescent probes.
- Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., hydroxylated or demethylated derivatives).
- Molecular docking : Simulate binding affinities with CYP active sites using software like AutoDock Vina .
Q. How can researchers optimize analytical methods for quantifying trace levels of this compound in environmental samples?
Answer:
Q. What strategies mitigate confounding factors in epidemiological studies on occupational exposure?
Answer:
- Adjust for covariates (smoking, co-exposure to PAHs) using multivariate regression.
- Employ biomonitoring : Measure urinary metabolites (e.g., naphthyl mercapturic acids) as exposure biomarkers.
- Cross-validate with ambient air monitoring data (e.g., NIOSH methods 1501/5515) .
Data Interpretation and Validation
Q. What statistical frameworks are recommended for dose-response modeling in chronic exposure studies?
Answer:
- Benchmark dose (BMD) analysis : Fit data to log-probit or Weibull models using EPA’s BMDS software.
- Account for censored data (e.g., non-detects) with Kaplan-Meier survival analysis.
- Report confidence intervals and Akaike weights for model selection .
Q. How should researchers address gaps in toxicokinetic data for this compound?
Answer:
Q. What in silico tools are reliable for predicting environmental persistence and bioaccumulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
